molecular formula C7H10ClNO3 B6429438 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid CAS No. 23500-18-7

1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

Cat. No.: B6429438
CAS No.: 23500-18-7
M. Wt: 191.61 g/mol
InChI Key: LXDUOIDIFSKLNB-UHFFFAOYSA-N
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Description

1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the pyrrolidine ring and a carboxylic acid group at the second position of the ring

Mechanism of Action

Target of Action

The primary target of 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is a member of the prolyl oligopeptidase family of serine protease, which cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position .

Mode of Action

The compound interacts with DPP-IV by inhibiting its activity . This inhibition extends the half-life of endogenously secreted glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose tolerance .

Biochemical Pathways

The inhibition of DPP-IV affects the pathway of GLP-1, an incretin hormone secreted by intestinal L-cells in response to food intake . GLP-1 is a 30-amino acid peptide that stimulates insulin release, inhibits glucagon release, and slows gastric emptying . In the presence of plasma dpp-iv, the active form of glp-1 is rapidly inactivated due to the cleavage of a dipeptide from the n-terminus .

Pharmacokinetics

It’s worth noting that the compound’s nitrile on the five-membered ring provides reversible and nanomolar inhibition of dpp-iv and chemical stability adequate for oral administration .

Result of Action

The result of the compound’s action is the enhancement of insulin secretion and improvement of glucose tolerance . DPP-IV inhibitors offer several potential advantages over existing therapies including decreased risk of hypoglycemia, potential for weight loss, and the potential for regeneration and differentiation of pancreatic β-cells .

Action Environment

It’s worth noting that the compound’s chemical stability is adequate for oral administration , suggesting that it may be stable under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid can be synthesized through the reaction of L-proline with chloroacetyl chloride. The process involves the N-acylation of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid moiety of the resulting N-acylated product into the desired compound. The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to form 1-(2-hydroxyacetyl)pyrrolidine-2-carboxylic acid using reducing agents like sodium borohydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of this compound derivatives with additional functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane).

    Reduction Reactions: Reducing agents (sodium borohydride), solvent (methanol).

    Oxidation Reactions: Oxidizing agents (potassium permanganate), solvent (water).

Major Products Formed:

Scientific Research Applications

1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

    1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: This compound is similar in structure but contains a carbonitrile group instead of a carboxylic acid group.

    1-(2-Hydroxyacetyl)pyrrolidine-2-carboxylic acid: This compound is a reduced form of 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid and has different reactivity and applications.

Uniqueness: this compound is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDUOIDIFSKLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946188
Record name 1-(Chloroacetyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23500-10-9, 23500-18-7
Record name N-Chloroacetyl-L-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023500109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Chloroacetyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-chloroacetyl-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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